molecular formula C13H26N2O2 B062464 tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate CAS No. 166168-16-7

tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate

Cat. No.: B062464
CAS No.: 166168-16-7
M. Wt: 242.36 g/mol
InChI Key: NYXOBVVHJZENCO-UHFFFAOYSA-N
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Description

Tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate is a useful research compound. Its molecular formula is C13H26N2O2 and its molecular weight is 242.36 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate is a carbamate derivative that has attracted attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in drug development, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.33 g/mol
  • Structure : The compound features a cyclohexyl ring substituted with an aminomethyl group and a tert-butyl carbamate moiety, which contributes to its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The carbamate functional group can form covalent bonds with active sites on enzymes, leading to:

  • Enzyme Inhibition : This compound can inhibit enzymatic activity by binding to the active site, thereby modulating various biochemical pathways essential for physiological processes.
  • Receptor Interaction : It may also act as a ligand for certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities relevant to drug development:

  • Enzyme Modulation : The compound has been studied for its role in modulating enzyme activity, particularly in the context of drug metabolism and pharmacokinetics.
  • Anticancer Potential : It has shown promise in cancer therapy, potentially acting as an inhibitor of cancer cell proliferation through its interactions with specific molecular targets.
  • Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies

  • Cancer Cell Lines : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis and reducing cell viability at micromolar concentrations.
  • Enzyme Inhibition Assays : The compound was evaluated for its inhibitory effects on specific enzymes involved in drug metabolism, showing significant inhibition at low concentrations, indicating its potential as a lead compound for developing enzyme inhibitors.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific metabolic enzymes
Anticancer ActivityInduces apoptosis in cancer cell lines
NeuroprotectionPotential protective effects on neuronal cells

Applications

This compound has several applications across various fields:

  • Pharmaceuticals : Utilized as an intermediate in drug synthesis, particularly for developing enzyme inhibitors and anticancer agents.
  • Chemical Synthesis : Serves as a versatile building block in organic synthesis for creating more complex molecules.
  • Biochemical Research : Employed in studies investigating enzyme mechanisms and protein interactions.

Properties

IUPAC Name

tert-butyl N-[[4-(aminomethyl)cyclohexyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h10-11H,4-9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXOBVVHJZENCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373208
Record name tert-Butyl {[4-(aminomethyl)cyclohexyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166168-16-7
Record name tert-Butyl {[4-(aminomethyl)cyclohexyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{[4-(aminomethyl)cyclohexyl]methyl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of [4-(tert-butoxycarbonylamino-methyl)-cyclohexylmethyl]-carbamic acid tert-butyl ester (11.00 g, 32 mmol) dissolved in 2:1 CHCl3:EtOH at room temperature was added 4.0 M HCl/dioxane (16.1 mL). The mixture was stirred at room temperature for 4 h then concentrated in vacuo to provide a crude white solid. The crude material was purified by silica gel chromatography using a gradient elution of 10-50% (2% NH4OH, 18% MeOH, 80% CH2Cl2)/CH2Cl2. The product-containing fractions were combined and concentrated in vacuo to provide (4-aminomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester as a white powder 3.62 g, 47%, m/z calculated for C13H26N2O2: 242.4, found: 243.3 (M+H)+.
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[4-(tert-butoxycarbonylamino-methyl)-cyclohexylmethyl]-carbamic acid tert-butyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.